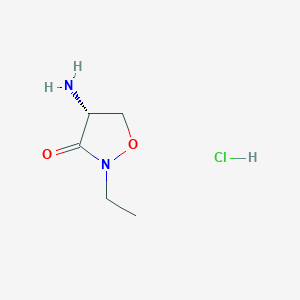

(R)-4-Amino-2-ethylisoxazolidin-3-one hydrochloride

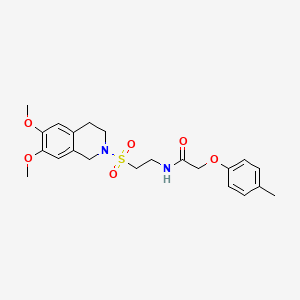

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-4-Amino-2-ethylisoxazolidin-3-one hydrochloride, also known as AzePharma Amino Acid Ester Hydrochloride, is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of isoxazolidine, which is a five-membered heterocyclic compound containing an oxygen and nitrogen atom in the ring. The hydrochloride salt of (R)-4-Amino-2-ethylisoxazolidin-3-one is a white crystalline powder that is highly soluble in water and ethanol.

Aplicaciones Científicas De Investigación

Controlled Release of Bioactive Compounds

(R)-4-Amino-2-ethylisoxazolidin-3-one hydrochloride plays a significant role as a precursor in the synthesis of imidazolidin-4-ones, which have practical applications in the controlled release of fragrant aldehydes and ketones. This controlled release mechanism is essential for developing profragrances, enabling the slow and sustained release of aroma compounds, thereby enhancing the longevity and effectiveness of fragrances in various consumer products (Trachsel et al., 2012).

Heterocyclic Tautomerism Studies

The chemical's structure has facilitated studies in heterocyclic tautomerism, particularly in the reassignment of crystal structures of related derivatives. These studies contribute to a deeper understanding of the dynamic equilibrium between different molecular forms, impacting the design and optimization of pharmaceutical compounds by revealing insights into their stability, reactivity, and interaction mechanisms (Gzella et al., 2014).

Stereoselectivity in Organic Synthesis

Research has highlighted the compound's utility in investigating unanticipated stereoselectivity in reactions, particularly involving primaquine alpha-aminoamides. This aspect is crucial for synthesizing bioactive oligopeptides, where controlling stereoselectivity can significantly influence the biological activity and efficacy of peptide-based drugs (Ferraz et al., 2007).

Synthesis of Novel Azoles

The compound has been instrumental in the synthesis of novel 3-amino-5-trifluoromethylazoles, showcasing the versatility of (R)-4-Amino-2-ethylisoxazolidin-3-one hydrochloride in constructing complex heterocyclic frameworks. Such compounds are of interest due to their potential applications in medicinal chemistry and agrochemicals, highlighting the compound's contribution to expanding the chemical space of biologically active molecules (Martins et al., 2006).

Antimicrobial Activities

Its application extends to the synthesis of compounds with potential antimicrobial activities. For instance, derivatives synthesized from 3-acetyl-8-ethoxycoumarin exhibited promising antimicrobial properties, underlining the importance of (R)-4-Amino-2-ethylisoxazolidin-3-one hydrochloride derivatives in discovering new antimicrobials (Mohamed et al., 2012).

Propiedades

IUPAC Name |

(4R)-4-amino-2-ethyl-1,2-oxazolidin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c1-2-7-5(8)4(6)3-9-7;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFVHKKRJHSCBD-PGMHMLKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(CO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)[C@@H](CO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Amino-2-ethylisoxazolidin-3-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2650396.png)

![(1R,5S)-N-(tert-butyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2650400.png)

![Methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylate](/img/structure/B2650401.png)

![Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B2650409.png)

![2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride](/img/structure/B2650413.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2650414.png)